Protecting propionaldehyde in multi-step syntheses demands an acetal with predictable stability and unambiguous analytical identity. 1,1-Dimethoxypropane (CAS 4744-10-9) fulfills this role as a propionaldehyde-derived dimethyl acetal.
• Forms a stable acetal resistant to nucleophiles/bases; cleaved under mild acid for controlled deprotection timing.
• Boiling point (89°C) and distinct GC-MS fragmentation differentiate it from 2,2-dimethoxypropane, ensuring accurate reaction monitoring.
• EFSA-evaluated with no safety concern; qualified for fragrance intermediate synthesis.
Supplied at ≥98% (GC) purity with global availability.
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
CAS No.4744-10-9
Cat. No.B011042
⚠ Attention: For research use only. Not for human or veterinary use.
1,1-Dimethoxypropane Chemical Identity and Properties
1,1-Dimethoxypropane (CAS 4744-10-9), also known as propionaldehyde dimethyl acetal, is a dialkyl acetal with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol [1]. It is a colorless, clear liquid at room temperature and is classified as a highly flammable liquid (GHS02) . Its primary role in organic synthesis is as a protecting group for aldehydes, as it forms a stable acetal linkage that is resistant to nucleophiles and bases but can be cleaved under mild acidic conditions .
1Aldehyde protection workflow: forms stable acetal resistant to nucleophiles and bases; cleaved under mild acid
2Expanded thermal operating window vs. isomer may support distillation and elevated-temperature reactions
3Distinct mass spectrometric fingerprint enables isomer-specific analytical method development
Acetals as a class are widely used for carbonyl protection, but their physical and chemical properties are highly dependent on the specific alkyl substitution pattern. Direct substitution of 1,1-dimethoxypropane with a close analog like 2,2-dimethoxypropane (CAS 77-76-9) is not scientifically valid due to quantifiable differences in key operational parameters. These include a higher boiling point (89 °C vs. 83 °C) , a distinct fragmentation pattern in mass spectrometry that affects analytical method development [1], and a difference in water solubility that impacts workup and extraction procedures. Furthermore, the hydrolysis kinetics and stability profile of an acetal are dictated by the structure of the parent aldehyde/ketone, meaning the rate of deprotection for a propionaldehyde-derived acetal will not match that of an acetone-derived acetal [2]. The evidence presented below provides a data-driven basis for selecting 1,1-dimethoxypropane over its alternatives.
Boiling pointHigher boiling point vs. 2,2-dimethoxypropane alters distillation separation and thermal process profiles; direct substitution may shift reaction outcomes
MS signatureDistinct metastable fragmentation pattern prevents reliable isomer identification when methods are not re-validated
HydrolysisAcetal deprotection kinetics are dictated by parent aldehyde structure; class-level stability claims may not transfer directly to this specific acetal
[1] Sekiguchi, O., Takahashi, Y., & Fujizuka, A. (2000). Metastable Decompositions of gem-Dimethoxyalkanes, (RR′C(OCH3)2), upon Electron Impact. II. 1,1- and 2,2-Dimethoxypropanes. Journal of the Mass Spectrometry Society of Japan, 48(4), 270-274. View Source
[2] Barker, A. (1989). Marcus Theory Applied To Acetal Cleavage And Aldol Reactions. (Doctoral dissertation). The acid catalyzed and uncatalyzed hydrolysis of the acetal 2,2-dimethoxypropane (DMOP)... have been studied. View Source
1,1-Dimethoxypropane Quantitative Comparison
Boiling Point vs. 2,2-Dimethoxypropane
1,1-Dimethoxypropane exhibits a higher boiling point compared to its structural isomer 2,2-dimethoxypropane. This difference is critical for separation by distillation and for reaction design at elevated temperatures .
Boiling PointHead-to-head
89 °C vs. 83 °C +6 °C difference
Wider thermal process window for temperature-sensitive steps
Measured at atmospheric pressure
Organic SynthesisProcess ChemistryDistillation
Evidence Dimension
Boiling Point (at atmospheric pressure)
Target Compound Data
89 °C
Comparator Or Baseline
2,2-Dimethoxypropane: 83 °C
Quantified Difference
+6 °C (approximately 7% higher)
Conditions
Measured at standard atmospheric pressure (lit.) .
Why This Matters
The 6 °C higher boiling point provides a wider operational window for reactions requiring slightly elevated temperatures without loss of solvent/reagent and can be exploited for purification via fractional distillation when separating from its isomer.
Organic SynthesisProcess ChemistryDistillation
Distinct MS Fragmentation for Purity
Under electron impact mass spectrometry (EI-MS), 1,1-dimethoxypropane and 2,2-dimethoxypropane generate distinct metastable decomposition patterns, enabling their clear differentiation and quantification in mixtures. This is a crucial factor for analytical method development and quality control [1].
MS FragmentationHead-to-head
Distinct metastable ion pattern (EI-MS, 20 eV)
Enables isomer-specific identification and purity assessment
Analytical ChemistryMass SpectrometryQuality Control
Evidence Dimension
Metastable Ion Fragmentation Pattern (EI-MS)
Target Compound Data
Sequential transfer of methyl and hydrogen to ether oxygen dominates; generates characteristic ions m/z 103, 89, 75, and 47.
Comparator Or Baseline
2,2-Dimethoxypropane: Generates a distinct set of metastable ions due to its different carbon skeleton.
Quantified Difference
The relative abundance of specific ions (e.g., RCO+ vs. protonated dimethyl ether) is reversed based on alkyl chain structure, providing a unique 'fingerprint'.
Conditions
Electron impact (EI) ionization at 20 eV, analysis by mass-analyzed ion kinetic energy (MIKE) spectrometry [1].
Why This Matters
This analytical differentiation is essential for confirming product identity, assessing purity, and developing robust analytical methods for process monitoring or regulatory submissions where isomer identity must be confirmed.
Analytical ChemistryMass SpectrometryQuality Control
[1] Sekiguchi, O., Takahashi, Y., & Fujizuka, A. (2000). Metastable Decompositions of gem-Dimethoxyalkanes, (RR′C(OCH3)2), upon Electron Impact. II. 1,1- and 2,2-Dimethoxypropanes. Journal of the Mass Spectrometry Society of Japan, 48(4), 270-274. View Source
Hydrolytic Stability vs. Other Acetals
1,1-Dimethoxypropane is characterized by its stability and resistance to hydrolysis compared to other acetal compounds . This class-level property, combined with the specific steric and electronic effects of the propyl group, makes it a more robust protecting group than some simpler acetals under challenging reaction conditions.
Hydrolytic StabilityClass-level
Reported stability and resistance to hydrolysis vs. other acetals
May support broader reaction compatibility; verify for specific conditions
Class-level inference; not quantified in primary literature
Organic SynthesisProtecting Group StrategyStability
Evidence Dimension
Relative Hydrolytic Stability
Target Compound Data
Characterized by 'stability and resistance to hydrolysis compared to other acetal compounds'
Comparator Or Baseline
Other acetal compounds (class-level comparison)
Quantified Difference
Not quantified in available primary literature; statement is from a reputable vendor technical summary.
Conditions
Aqueous acidic conditions for deprotection; stable to basic and nucleophilic conditions .
Why This Matters
Superior hydrolytic stability can translate to a wider range of compatible reaction conditions, reduced premature deprotection, and higher yields in complex, multi-step syntheses where the acetal must survive until a specific deprotection step.
Organic SynthesisProtecting Group StrategyStability
1,1-Dimethoxypropane Applications
Aldehyde Protection in Pharmaceutical Synthesis
In a complex synthetic sequence requiring the protection of a propionaldehyde moiety, 1,1-dimethoxypropane is the reagent of choice. Its formation of a stable acetal protects the aldehyde from nucleophilic attack or reduction during subsequent steps . The specific propyl chain may confer a different steric environment or solubility profile compared to a methyl or ethyl acetal, which can be crucial for downstream reactions or crystallizations. The ability to cleave the acetal under mild acid hydrolysis regenerates the aldehyde for a final functional group interconversion [1].
GC-MS Analytical Standard
Due to its distinct mass spectrometric fragmentation pattern, which is clearly differentiated from its isomer 2,2-dimethoxypropane [2], 1,1-dimethoxypropane is a valuable compound for developing and validating GC-MS methods. It can serve as a retention time marker and a calibration standard for quantifying acetals in complex mixtures, such as reaction monitoring samples or in the analysis of volatile organic compounds in environmental or food science applications.
Flavor and Fragrance Intermediate Synthesis
1,1-Dimethoxypropane acts as a key intermediate or building block in the synthesis of various flavor and fragrance compounds [3]. As a protected aldehyde, it can be introduced into a molecule to later reveal an aldehyde functionality, which is a common structural motif in many aroma chemicals. Its specific volatility and odor profile (fruity, ethereal) also make it a candidate for use as a solvent or carrier in certain fragrance formulations, as it is evaluated and listed as having no safety concern by EFSA [4].
Application
Selection Property
Validation Focus
Aldehyde protection in multi-step synthesis
Base-stable acetal, mild acid cleavage
Deprotection yield and selectivity
GC-MS analytical standard
Distinct isomer fragmentation pattern
Isomer separation and identification
Flavor & fragrance intermediate
Aldehyde precursor, acetal form
Purity and odor profile; EFSA evaluation context
[1] LibreTexts Chemistry. 13.8: Acetals as Protecting Groups. View Source
[2] Sekiguchi, O., Takahashi, Y., & Fujizuka, A. (2000). Metastable Decompositions of gem-Dimethoxyalkanes, (RR′C(OCH3)2), upon Electron Impact. II. 1,1- and 2,2-Dimethoxypropanes. Journal of the Mass Spectrometry Society of Japan, 48(4), 270-274. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.